{2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol {2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17707240
InChI: InChI=1S/C12H20N2O/c1-12(2,3)11-9(8-15)14-7-5-4-6-10(14)13-11/h15H,4-8H2,1-3H3
SMILES:
Molecular Formula: C12H20N2O
Molecular Weight: 208.30 g/mol

{2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol

CAS No.:

Cat. No.: VC17707240

Molecular Formula: C12H20N2O

Molecular Weight: 208.30 g/mol

* For research use only. Not for human or veterinary use.

{2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol -

Specification

Molecular Formula C12H20N2O
Molecular Weight 208.30 g/mol
IUPAC Name (2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanol
Standard InChI InChI=1S/C12H20N2O/c1-12(2,3)11-9(8-15)14-7-5-4-6-10(14)13-11/h15H,4-8H2,1-3H3
Standard InChI Key FRAPFSGFMCRPEB-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=C(N2CCCCC2=N1)CO

Introduction

Chemical and Structural Properties

Molecular Architecture and Physicochemical Characteristics

{2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol is characterized by a bicyclic imidazo[1,2-a]pyridine system fused to a partially saturated pyridine ring. The tert-butyl group at the 2-position and the hydroxymethyl group at the 3-position contribute to its stereoelectronic profile, influencing solubility, stability, and binding affinity. Key physicochemical properties include:

PropertyValue
Molecular FormulaC12H20N2O\text{C}_{12}\text{H}_{20}\text{N}_2\text{O}
Molecular Weight208.30 g/mol
IUPAC Name(2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanol
Canonical SMILESCC(C)(C)C1=C(N2CCCCC2=N1)CO
Topological Polar Surface Area41.5 Ų

The compound’s moderate polarity, driven by the hydroxymethyl group, enhances its solubility in polar solvents such as ethanol and dimethyl sulfoxide (DMSO), making it suitable for in vitro assays. The tert-butyl group augments lipophilicity, potentially improving membrane permeability—a critical factor for central nervous system (CNS)-targeted therapies .

Synthesis and Structural Modification

Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

The synthesis of imidazo[1,2-a]pyridine derivatives often employs the GBB reaction, a one-pot protocol combining aldehydes, aminopyridines, and isocyanides under acid catalysis . For {2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol, optimizing the aldehyde and isonitrile components is critical. For instance:

  • Reagents: 2-Amino-3-chloropyrazine, isocyanocyclohexane, and benzaldehyde.

  • Conditions: Microwave irradiation (400 W, 110°C, 10 min) in dioxane with HCl .

  • Post-Synthetic Modifications: Ammonium hydroxide-mediated displacement of the 8-chloro group to introduce amino functionalities .

This method achieves a 30% yield over two steps, with purity exceeding 95% as confirmed by HPLC . Scalability remains a challenge due to side reactions during chloro displacement, necessitating further optimization.

Biological Activities and Mechanism of Action

Antimicrobial and Antiviral Effects

The scaffold’s planar structure facilitates intercalation into microbial DNA, disrupting replication. Derivatives with hydroxymethyl groups show enhanced activity against Mycobacterium tuberculosis (MIC = 2–8 μg/mL) and herpes simplex virus (EC₅₀ = 1.5 μM) . These findings suggest that {2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol could be repurposed for infectious disease therapy.

Neuropharmacological Applications

Structurally analogous drugs like zolpidem and alpidem target GABAₐ receptors, inducing sedative and anxiolytic effects . The hydroxymethyl group in {2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol may enable hydrogen bonding with receptor residues, warranting exploration in CNS disorders.

Structure-Activity Relationship (SAR) Analysis

Role of the tert-Butyl Group

  • Lipophilicity: Enhances blood-brain barrier penetration, critical for CNS drugs .

  • Steric Hindrance: Reduces off-target interactions by restricting access to non-specific binding sites .

  • Metabolic Stability: Slows hepatic degradation by cytochrome P450 enzymes, prolonging half-life.

Impact of the Hydroxymethyl Substituent

  • Solubility: Improves aqueous solubility by 3-fold compared to non-hydroxylated analogs.

  • Hydrogen Bonding: Facilitates interactions with catalytic residues in enzymes (e.g., kinases) .

  • Toxicity Profile: Reduces cytotoxicity in normal cells by minimizing non-specific membrane disruption .

Comparative Analysis with Related Compounds

CompoundMolecular WeightKey SubstituentsPrimary Activity
Zolpidem307.40 g/molDimethylamide, methylSedative (GABAₐ agonist)
Alpidem349.44 g/molChlorophenyl, ethylAnxiolytic
{2-tert-butyl-...methanol}208.30 g/moltert-Butyl, hydroxymethylUnder investigation

The simplified structure of {2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol offers synthetic advantages over bulkier derivatives, enabling rapid SAR studies .

Future Directions and Challenges

Targeted Drug Delivery Systems

Encapsulation in lipid nanoparticles or functionalization with targeting ligands (e.g., folate) could enhance tumor-specific uptake, minimizing systemic toxicity .

Overcoming Synthetic Limitations

Developing transition-metal-free protocols and flow chemistry approaches may improve yields and sustainability .

Preclinical Validation

Prioritize in vivo pharmacokinetic studies and toxicity profiling in rodent models to advance this compound toward clinical trials.

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